molecular formula C23H29N3O6S B10867234 Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate

Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate

Cat. No.: B10867234
M. Wt: 475.6 g/mol
InChI Key: HYVSXARCNKLEEA-UHFFFAOYSA-N
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Description

Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triethoxyphenyl group, a carbonyl group, a hydrazinyl group, and a carbonothioyl group, all connected to a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triethoxyphenyl Intermediate: The triethoxyphenyl group is synthesized by reacting 3,4,5-triethoxybenzaldehyde with appropriate reagents under controlled conditions.

    Formation of the Hydrazinyl Intermediate: The hydrazinyl group is introduced by reacting the triethoxyphenyl intermediate with hydrazine hydrate.

    Formation of the Carbonothioyl Intermediate: The carbonothioyl group is introduced by reacting the hydrazinyl intermediate with carbon disulfide.

    Final Coupling Reaction: The final compound is formed by coupling the carbonothioyl intermediate with methyl 4-aminophenylacetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate can be compared with similar compounds, such as:

    Methyl {4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonyl)amino]phenyl}acetate: Similar structure but with a carbonyl group instead of a carbonothioyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

methyl 2-[4-[[(3,4,5-triethoxybenzoyl)amino]carbamothioylamino]phenyl]acetate

InChI

InChI=1S/C23H29N3O6S/c1-5-30-18-13-16(14-19(31-6-2)21(18)32-7-3)22(28)25-26-23(33)24-17-10-8-15(9-11-17)12-20(27)29-4/h8-11,13-14H,5-7,12H2,1-4H3,(H,25,28)(H2,24,26,33)

InChI Key

HYVSXARCNKLEEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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